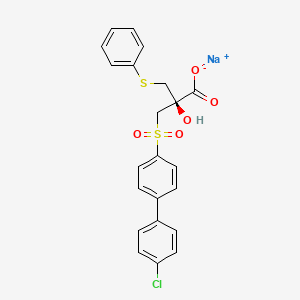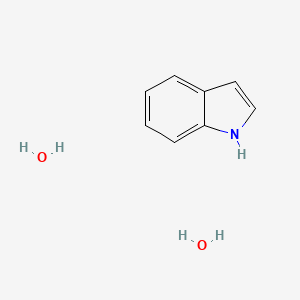
1H-Indole--water (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole–water (1/2) is a compound that consists of one molecule of 1H-indole and two molecules of water. 1H-Indole is a significant heterocyclic compound that is widely found in natural products and drugs. It plays a crucial role in cell biology and has various biological activities, making it an important compound in both natural and synthetic chemistry .
Méthodes De Préparation
The synthesis of 1H-indole and its derivatives can be achieved through various methods. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Another method involves the use of transition metals, such as palladium, to catalyze the formation of indole rings from suitable precursors . Industrial production methods often involve the use of environmentally benign solvents like water, which can enhance reaction rates and selectivity .
Analyse Des Réactions Chimiques
1H-Indole undergoes various types of chemical reactions, including:
Oxidation: Simple oxidants like N-bromosuccinimide can selectively oxidize 1H-indole to oxindole.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to its high electron density.
Coupling Reactions: Indole can participate in coupling reactions with various electrophiles, often catalyzed by transition metals.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. Major products formed from these reactions include substituted indoles, oxindoles, and various indole derivatives .
Applications De Recherche Scientifique
1H-Indole and its derivatives have a wide range of scientific research applications:
Chemistry: Indole derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Indole compounds play a role in cell signaling and are involved in various biological processes.
Industry: Indole is used in the production of dyes, fragrances, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1H-indole involves its interaction with various molecular targets and pathways. Indole derivatives can bind to multiple receptors with high affinity, influencing biological processes such as cell signaling and gene expression . The specific pathways involved depend on the particular indole derivative and its target .
Comparaison Avec Des Composés Similaires
1H-Indole is similar to other heterocyclic compounds like benzofuran and benzothiophene. its unique structure and electron-rich nature make it particularly reactive in electrophilic substitution reactions . Similar compounds include:
Benzofuran: Contains an oxygen atom in the heterocyclic ring.
Benzothiophene: Contains a sulfur atom in the heterocyclic ring.
Oxindole: An oxidized form of indole.
These compounds share some chemical properties with 1H-indole but differ in their reactivity and applications.
Propriétés
Numéro CAS |
182195-88-6 |
|---|---|
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
1H-indole;dihydrate |
InChI |
InChI=1S/C8H7N.2H2O/c1-2-4-8-7(3-1)5-6-9-8;;/h1-6,9H;2*1H2 |
Clé InChI |
CMHDRMUNLJNBBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN2.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis(4'-dodecyl[1,1'-biphenyl]-4-yl)propane-1,3-dione](/img/structure/B12571181.png)
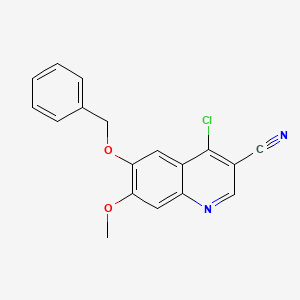
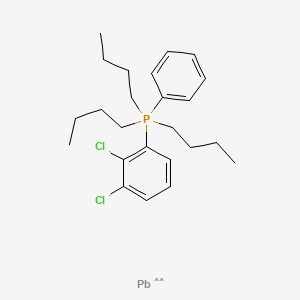
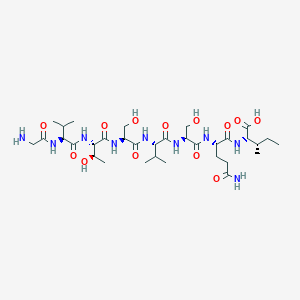
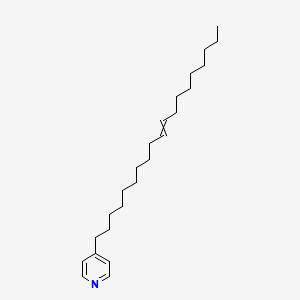
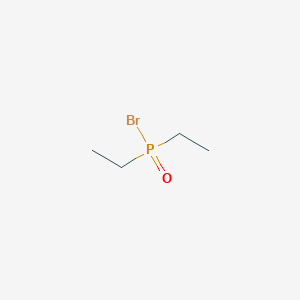
![1-(1-Azabicyclo[2.2.2]octan-3-ylidene)propan-2-one](/img/structure/B12571217.png)
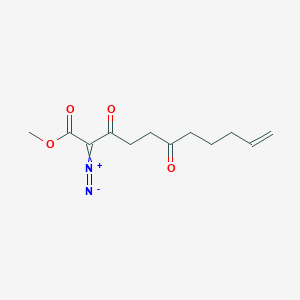
![2,2',7,7'-Tetrakis(9,9-dioctyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B12571225.png)
![3-{2,2-Bis(bromomethyl)-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B12571232.png)
![1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide](/img/structure/B12571242.png)
![[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene](/img/structure/B12571247.png)
![4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid](/img/structure/B12571249.png)
